3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile
CAS No.: 23552-75-2
Cat. No.: VC20489165
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23552-75-2 |
|---|---|
| Molecular Formula | C18H14N2O3 |
| Molecular Weight | 306.3 g/mol |
| IUPAC Name | 3-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-2-methylpropanenitrile |
| Standard InChI | InChI=1S/C18H14N2O3/c1-10(8-19)9-20-13-6-7-14(21)16-15(13)17(22)11-4-2-3-5-12(11)18(16)23/h2-7,10,20-21H,9H2,1H3 |
| Standard InChI Key | QTQLGVMGVQNRMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O)C#N |
Introduction
3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile is a chemical compound with the molecular formula C18H14N2O3 and the CAS number 23552-75-2. This compound is of interest due to its unique structure, which includes an anthryl moiety linked to a propiononitrile group. The presence of the anthryl group suggests potential applications in fields such as organic synthesis, materials science, and pharmaceuticals.
Synthesis and Preparation
The synthesis of 3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile typically involves the reaction of 9,10-dihydro-4-hydroxy-9,10-dioxoanthracene with 2-methylpropiononitrile in the presence of a suitable catalyst or coupling agent. The specific conditions may vary depending on the desired yield and purity of the product.
Applications and Potential Uses
While specific applications of 3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile are not widely documented, compounds with similar structures have been explored in various fields:
-
Organic Synthesis: The nitrile group can be converted into other functional groups, making it a versatile intermediate in organic synthesis.
-
Materials Science: Anthryl-based compounds are known for their optical properties, which could be useful in materials for optoelectronic devices.
-
Pharmaceuticals: The presence of an amino group allows for further modification, potentially leading to bioactive compounds.
Safety and Handling
As with many organic compounds, handling 3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile requires caution. While specific safety data is limited, general precautions include wearing protective clothing, working in a well-ventilated area, and avoiding ingestion or skin contact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume